2-Methylbutyl chloroformate

Description

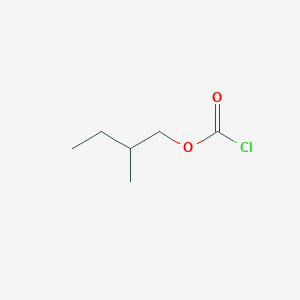

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLOOJFAVAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methylbutyl chloroformate chemical properties and structure.

An In-depth Technical Guide to 2-Methylbutyl Chloroformate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Chemical Properties and Structure

This compound is a chemical compound with the molecular formula C₆H₁₁ClO₂.[1][2] It is also known by its IUPAC name, 2-methylbutyl carbonochloridate.[1] This compound is a colorless oil and serves as a versatile reagent in organic synthesis.[3]

The structural and key chemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylbutyl carbonochloridate | [1] |

| Synonyms | Carbonochloridic acid, 2-methylbutyl ester | [1] |

| CAS Number | 20412-39-9 | [2][4][5][6][7] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1] |

| Appearance | Colorless Oil | [3] |

| SMILES String | CCC(C)COC(=O)Cl | [1] |

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization, generated using the DOT language, illustrates the connectivity of the atoms within the molecule.

Experimental Protocols

This compound is a valuable reagent in several key laboratory applications, primarily as a derivatizing agent for chromatography and as a coupling reagent in peptide synthesis. While specific, detailed protocols for this compound are not extensively published, the following sections provide generalized methodologies based on the known reactivity of similar alkyl chloroformates. These protocols are intended to serve as a starting point for methods development.

Derivatization of Amines for GC-MS Analysis

Alkyl chloroformates are widely used for the derivatization of polar compounds containing active hydrogens, such as amines, to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[4] The reaction involves the acylation of the amine with the chloroformate to form a stable carbamate derivative.

General Protocol (adapted from methods for other alkyl chloroformates):

-

Sample Preparation: An aqueous solution of the amine-containing sample is prepared.

-

Reaction Setup: To 1 mL of the sample in a vial, add an organic solvent (e.g., toluene) and a suitable base (e.g., pyridine or a mild aqueous base) to neutralize the HCl byproduct.

-

Derivatization: Add an excess of this compound to the biphasic mixture.

-

Reaction: Vigorously shake or vortex the mixture for several minutes at room temperature to facilitate the derivatization reaction at the interface of the two phases.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Extraction: Carefully transfer the upper organic layer containing the derivatized amines to a clean vial.

-

Drying and Analysis: Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate), and then inject an aliquot into the GC-MS system for analysis.

Below is a workflow diagram for the derivatization of amines using an alkyl chloroformate.

Peptide Synthesis via the Mixed Anhydride Method

In peptide synthesis, chloroformates are used to activate the carboxylic acid of an N-protected amino acid, forming a mixed anhydride. This activated species then readily reacts with the amino group of another amino acid to form a peptide bond.

General Protocol (adapted from methods for other alkyl chloroformates):

-

Activation of the First Amino Acid:

-

Dissolve the N-protected amino acid in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically -15 °C to 0 °C).

-

Add a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to the solution.

-

Slowly add a stoichiometric amount of this compound and stir the reaction mixture for a short period (e.g., 1-5 minutes) to form the mixed anhydride.

-

-

Coupling with the Second Amino Acid:

-

In a separate flask, prepare a solution of the second amino acid (with its carboxyl group protected, often as an ester) in a suitable solvent.

-

Add this solution to the freshly prepared mixed anhydride solution.

-

Allow the reaction to proceed at a low temperature for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction and remove the solvent under reduced pressure.

-

The resulting dipeptide is then purified using standard techniques such as extraction, crystallization, or chromatography.

-

The following diagram illustrates the key steps in the mixed anhydride method for peptide bond formation.

References

- 1. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alentris.org [alentris.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | High Purity | For RUO [benchchem.com]

- 5. 20412-39-9|this compound|BLD Pharm [bldpharm.com]

- 6. 20412-39-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 7. 20412-39-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Methylbutyl Chloroformate (CAS Number: 20412-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl chloroformate is a reactive organic compound classified as a chloroformate ester. It serves as a crucial intermediate in organic synthesis and as a derivatization agent in analytical chemistry. Its utility is primarily centered on its ability to react with nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively. This reactivity makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and in the preparation of samples for chromatographic analysis. A notable application is in the synthesis of prodrugs, where the carbamate linkage can be designed for enzymatic cleavage in vivo.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 20412-39-9 | [1][2] |

| Molecular Formula | C6H11ClO2 | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| IUPAC Name | 2-methylbutyl carbonochloridate | |

| Synonyms | Carbonochloridic acid, 2-methylbutyl ester; 2-methylbutyl carbonochloridate | [1] |

| Appearance | Colourless Oil | [1] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [1] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis and Reactivity

Synthesis

This compound is synthesized by the reaction of 2-methyl-1-butanol with phosgene or a phosgene equivalent. The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion.

General Synthesis Workflow

Caption: General synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.

Reaction with Amines (Carbamate Formation): Primary and secondary amines react readily with this compound to form stable carbamate linkages. This is a fundamental reaction in the synthesis of many pharmaceutical compounds and for the protection of amine groups in multi-step syntheses.

Carbamate Formation Mechanism

Caption: Mechanism of carbamate formation.

Applications in Drug Development

Prodrug Synthesis: The Case of Dabigatran Etexilate

A significant application of chloroformates is in the synthesis of prodrugs. A prodrug is an inactive or less active medication that is metabolized into an active form within the body. This strategy is often employed to improve a drug's oral bioavailability.

While patents for the anticoagulant drug Dabigatran Etexilate often describe the use of n-hexyl chloroformate, this compound can be used analogously to introduce a carbamate promoiety. This moiety masks a polar functional group on the parent drug, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.

Experimental Protocol: Synthesis of a Dabigatran Etexilate Analogue

This protocol is adapted from the synthesis of Dabigatran Etexilate using n-hexyl chloroformate and serves as a model for the use of this compound.[3][4][5]

-

Materials:

-

Dabigatran precursor (amidine intermediate)

-

This compound

-

Potassium carbonate

-

Acetone

-

Water

-

-

Procedure:

-

Dissolve the Dabigatran precursor in a mixture of acetone and water.

-

Cool the mixture to 10-15°C.

-

Add potassium carbonate portion-wise while stirring.

-

Slowly add a solution of this compound in acetone to the reaction mixture.

-

Continue stirring for approximately 1-2 hours, monitoring the reaction by HPLC.

-

Upon completion, add water to the reaction mixture and stir.

-

The product can be extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent removed under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).

-

Dabigatran Etexilate Synthesis Workflow

Caption: Workflow for Dabigatran Etexilate analogue synthesis.

Signaling Pathway: Carbamate Prodrug Activation

The carbamate linkage in prodrugs like Dabigatran Etexilate is designed to be cleaved by ubiquitous enzymes in the body, such as esterases, which are abundant in the liver and plasma.[6] This enzymatic hydrolysis releases the active drug, allowing it to reach its therapeutic target.

In the case of Dabigatran Etexilate, the active form, Dabigatran, is a direct thrombin inhibitor. By binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade, thereby preventing the formation of blood clots.[6]

Carbamate Prodrug Activation Pathway

Caption: General pathway for carbamate prodrug activation.

Application in Analytical Chemistry: Derivatization for GC-MS

This compound is an effective derivatizing agent for the analysis of polar compounds, such as amino acids, by gas chromatography-mass spectrometry (GC-MS).[7] The derivatization process converts non-volatile amino acids into more volatile and thermally stable derivatives, allowing for their separation and detection by GC-MS. The reaction involves the acylation of both the amino and carboxyl groups of the amino acids.

Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis

This protocol is a general procedure for amino acid derivatization using alkyl chloroformates and can be adapted for this compound.[8][9][10][11]

-

Materials:

-

Aqueous sample containing amino acids

-

Methanol

-

Pyridine

-

This compound

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To an aqueous sample of amino acids, add a mixture of methanol and pyridine.

-

Add this compound and vortex vigorously to initiate the derivatization.

-

Add chloroform to extract the derivatized amino acids.

-

Add a small amount of sodium bicarbonate solution to neutralize the HCl byproduct.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The resulting solution containing the derivatized amino acids is ready for GC-MS analysis.

-

Amino Acid Derivatization Workflow for GC-MS

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]

- 5. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | High Purity | For RUO [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of 2-Methylbutyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of 2-Methylbutyl chloroformate (CAS No. 20412-39-9). This key chemical intermediate is utilized in the synthesis of pharmaceutical products and as a derivatizing agent in analytical chemistry.

Synthesis of this compound

This compound is synthesized through the reaction of 2-methylbutanol with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. Due to the high toxicity of phosgene gas, safer alternatives like solid triphosgene are often preferred in a laboratory setting. The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the phosgene equivalent, leading to the formation of the chloroformate and hydrochloric acid as a byproduct. To neutralize the evolved HCl, a base is typically employed.

Reaction Scheme:

Experimental Protocol: Synthesis using Triphosgene

This protocol is adapted from established procedures for the synthesis of alkyl chloroformates using triphosgene.

Materials:

-

2-Methylbutanol (anhydrous)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Pyridine (anhydrous) or Triethylamine (anhydrous)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Nitrogen or Argon gas

-

5% Sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Condenser

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler is dried and flushed with inert gas.

-

Reagent Preparation: In the flask, dissolve triphosgene (0.35 equivalents relative to the alcohol) in anhydrous dichloromethane under a positive pressure of inert gas.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Alcohol and Base: Prepare a solution of 2-methylbutanol (1.0 equivalent) and anhydrous pyridine (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench with cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The primary method for purifying this compound is vacuum distillation to separate it from less volatile impurities and any remaining starting material.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Cold trap

Procedure:

-

Apparatus Setup: Assemble a dry short-path distillation apparatus. It is crucial to use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

-

Transfer of Crude Product: Transfer the crude this compound to the distillation flask.

-

Product Collection: Collect the purified product in a pre-weighed receiving flask.

-

Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container at 2-8°C to prevent decomposition from moisture.

Purity Assessment

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.[2] It can be used to separate the product from volatile impurities and confirm its identity by its mass spectrum. A 5% phenyl methyl siloxane column is a suitable choice for the analysis of such compounds.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized compound and to detect any proton- or carbon-containing impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch of the chloroformate group.

-

Karl Fischer Titration: This technique is used to quantify the water content in the final product, as chloroformates are sensitive to moisture.

Common Impurities

During the synthesis of this compound, several impurities can be formed:

-

Unreacted 2-Methylbutanol: Incomplete reaction will result in the presence of the starting alcohol in the crude product.

-

Di(2-methylbutyl) carbonate: This byproduct can form if the initially formed this compound reacts with another molecule of 2-methylbutanol. This is more likely to occur at elevated temperatures.

-

2-Methylbutyl chloride: Reaction of 2-methylbutanol with the HCl byproduct can lead to the formation of the corresponding alkyl chloride.

-

Water: The presence of moisture can lead to the hydrolysis of the chloroformate back to 2-methylbutanol and HCl.

Quantitative Data

| Parameter | Value/Range | Analytical Method | Reference |

| Purity (as per a typical Certificate of Analysis) | |||

| HPLC Purity | ≥ 97% | HPLC | |

| Water Content | ≤ 0.1% | Karl Fischer Titration | |

| Synthesis Yield (based on analogous reactions) | |||

| Yield | 70-96% | Gravimetric/Chromatographic | [4][5] |

Visualizations

Synthesis Workflow

References

- 1. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]

- 2. This compound | High Purity | For RUO [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. prepchem.com [prepchem.com]

- 5. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

2-Methylbutyl chloroformate molecular weight and formula.

This technical guide outlines the fundamental molecular properties of 2-Methylbutyl chloroformate, a key reagent in synthetic organic chemistry. The information provided is intended for researchers, scientists, and professionals engaged in drug development and other chemical synthesis applications.

Molecular Formula and Weight

This compound is an ester of chloroformic acid. Its chemical structure and composition are fundamental to its reactivity and use as an intermediate in the synthesis of various pharmaceutical compounds and inhibitors.[1] The elemental composition and molecular mass are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H11ClO2 | PubChem[2] |

| Molecular Weight | 150.60 g/mol | PubChem[2] |

| 150.6 g/mol | Pharmaffiliates[1] |

The molecular formula, C6H11ClO2, defines the elemental makeup of the compound. The molecular weight of approximately 150.60 g/mol is a critical parameter for stoichiometric calculations in chemical reactions.[1][2]

Caption: Relationship between this compound and its core molecular properties.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Methylbutyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Methylbutyl chloroformate (CAS No: 20412-39-9). The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS). Researchers should always consult their institution's safety guidelines and the manufacturer's SDS before working with this chemical.

Chemical and Physical Properties

This compound is a colorless liquid that is used as an intermediate in the synthetic preparation of pharmaceuticals and inhibitors.[1][2] As a member of the chloroformate class of compounds, it is reactive and requires careful handling.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₁ClO₂ | [4] |

| Molecular Weight | 150.60 g/mol | [4] |

| Appearance | Colorless Oil | [1] |

| Boiling Point | 55 °C (131 °F) at 48 hPa (for Neopentyl chloroformate) | [5] |

| Density | 1.003 g/cm³ at 25 °C (77 °F) (for Neopentyl chloroformate) | [5] |

| Flash Point | 32 °C (90 °F) - closed cup (for Neopentyl chloroformate) | [5] |

Hazard Identification and Toxicology

This compound is a hazardous chemical that can cause severe skin burns and eye damage. It is also toxic if inhaled.[5] Vapors may form explosive mixtures with air at elevated temperatures.[5]

Table 2: Toxicological Data

| Route of Exposure | Species | Value | Notes | Source |

| Inhalation | Rat | LC50: 3 mg/l, 4 h (vapor) | Acute toxicity estimate for Neopentyl chloroformate. | [5] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive and toxic nature, this compound must be handled with appropriate engineering controls and personal protective equipment.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[6]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[7]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should also be worn to protect against splashes.[9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Consult the glove manufacturer's compatibility chart for specific recommendations.

-

Protective Clothing: A lab coat is required. An apron and oversleeves made of a resistant material are recommended when handling larger quantities.[6]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[5] The recommended storage temperature is 2-8°C.[1]

-

Inert Atmosphere: Store under an inert atmosphere to protect from moisture, as it is hygroscopic.[1]

-

Container: Keep the container tightly closed.[5] Containers should be inspected regularly for damage.[9]

-

Segregation: Store separately from incompatible materials such as strong oxidizing agents, bases, amines, alcohols, and metals.[8][9] Do not store above eye level.[10]

Emergency Procedures

Spill Response

In the event of a spill, evacuate the area and ensure it is well-ventilated. Do not allow the product to enter drains.[5]

Experimental Protocol: Spill Neutralization and Cleanup

-

Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, splash goggles, a face shield, and a lab coat or apron.[11]

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand or sodium bicarbonate. Do not use water.[12]

-

Neutralization: Slowly and cautiously apply a neutralizing agent. For acid chlorides, a common neutralizer is sodium bicarbonate or a mixture of sodium carbonate and calcium oxide.[12] Apply the neutralizer from the outside of the spill inwards to avoid splashing.[13]

-

Absorption: Once the reaction has ceased, absorb the mixture with an inert material like sand or a commercial absorbent.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

-

Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

-

Ventilation: Ensure the area is well-ventilated to remove any residual vapors.

Logical Relationship: Spill Response Workflow

Spill Response Workflow for this compound.

First Aid Measures

Immediate action is required in case of exposure.

Experimental Protocol: First Aid for Exposure

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Signaling Pathway: First Aid Response

First Aid Measures for Exposure to this compound.

Reactivity and Decomposition

This compound is a reactive compound. It is sensitive to moisture and can react with various nucleophiles.

-

Reactivity with Water: Chloroformates hydrolyze in water or moist air to produce the corresponding alcohol (2-methylbutanol), hydrochloric acid, and carbon dioxide.[3]

-

Reactivity with Other Nucleophiles: It reacts with amines to form carbamates and with alcohols to form carbonates.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, alcohols, and metals.[8]

-

Thermal Decomposition: Upon heating, this compound can decompose. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

Experimental Protocol: Thermal Decomposition Analysis (General Approach)

The thermal decomposition of liquid organic compounds can be investigated using techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases. A general experimental setup for studying thermal decomposition in the liquid phase is described below.

-

Apparatus: A reaction vessel, typically a round-bottom flask, equipped with a reflux condenser, a thermometer, and a gas outlet is required. The gas outlet should be connected to a trapping system (e.g., a series of bubblers containing appropriate solutions to trap acidic gases) or to an analytical instrument for gas analysis. The reaction should be heated using a controllable heating mantle.

-

Procedure: a. Place a known quantity of this compound into the reaction flask. b. Assemble the apparatus in a fume hood. c. Begin gentle heating of the flask while monitoring the temperature. d. Collect the evolved gases through the gas outlet for analysis. e. The composition of the remaining liquid in the flask can be analyzed at the end of the experiment using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any non-volatile decomposition products.

-

Safety Precautions: The entire experiment must be conducted in a well-ventilated fume hood. All appropriate PPE must be worn. The potential for pressure buildup should be considered, and the apparatus should not be a closed system.

Disposal Considerations

Waste this compound and any contaminated materials must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. Contaminated containers should be treated as hazardous waste.[5]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-methylbutyl carbonochloridate | 20412-39-9 [chemicalbook.com]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. eng.uwo.ca [eng.uwo.ca]

- 7. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 8. fishersci.com [fishersci.com]

- 9. chemsafe.ie [chemsafe.ie]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. chemical-supermarket.com [chemical-supermarket.com]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. Chemical splash in the eye: First aid [mymlc.com]

- 16. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 17. This compound | High Purity | For RUO [benchchem.com]

In-Depth Technical Guide: Reaction Mechanism of 2-Methylbutyl Chloroformate with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the reaction mechanisms governing the interaction of 2-methylbutyl chloroformate with various nucleophiles. It covers the core mechanistic pathways, influential factors, and practical experimental considerations relevant to its application in research and development.

Introduction

This compound (CAS No: 20412-39-9) is a reactive chemical intermediate used extensively in organic synthesis and analytical chemistry.[1][2][3][4][5] Its utility is centered on the chloroformate functional group, which acts as a highly efficient acylating agent. This allows for the covalent attachment of the 2-methylbutoxycarbonyl group to nucleophilic moieties.

Key applications include:

-

Derivatization Agent: In analytical chemistry, it is used to derivatize polar compounds containing active hydrogens (such as amines, phenols, and carboxylic acids) into more volatile and thermally stable esters and carbamates.[1][6] This enhances their suitability for analysis by gas chromatography (GC) and mass spectrometry (GC-MS).[1]

-

Protecting Group: In multi-step organic synthesis, particularly in peptide synthesis, it serves as a protecting group for amine functionalities.[1] The steric bulk of the 2-methylbutyl group can offer enhanced selectivity in complex reactions.[1]

-

Pharmaceutical Synthesis: As a versatile building block, it is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][7] For instance, structurally similar chloroformates are key reagents in the synthesis of drugs like the anticoagulant Dabigatran.[1]

A thorough understanding of its reaction mechanisms is crucial for optimizing reaction conditions, controlling product formation, and designing novel synthetic applications.

Core Reaction Mechanisms

The fundamental reactivity of this compound is defined by the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles (e.g., amines, alcohols).[1] The reaction proceeds via nucleophilic acyl substitution, culminating in the displacement of the chloride ion and the formation of a new bond with the nucleophile.[1] The primary mechanistic pathways are detailed below.

Bimolecular Addition-Elimination Mechanism

The most prevalent pathway for the reaction of this compound with nucleophiles is the two-step addition-elimination mechanism, also referred to as a tetrahedral mechanism.[8] This pathway is analogous to the general reactivity of acyl chlorides.[6]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient carbonyl carbon. This step breaks the C=O π-bond, leading to the formation of a short-lived, sp³-hybridized tetrahedral intermediate.[8]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled. This step yields the final substitution product and hydrochloric acid (HCl).[1][6]

This mechanism is dominant for reactions with strong nucleophiles like primary and secondary amines, which form carbamates, and alcohols, which form carbonates.[1][6] To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct.[6]

Caption: The bimolecular addition-elimination pathway for nucleophilic substitution.

Competing Mechanisms in Solvolysis

When the nucleophile is the solvent itself (solvolysis), the reaction mechanism can be more complex and often involves competing pathways. Kinetic studies on various chloroformates, including secondary alkyl chloroformates like 2-adamantyl and isopropyl chloroformate, reveal a duality between bimolecular and unimolecular mechanisms.[9][10] The predominant pathway is highly sensitive to the solvent's properties.

-

Bimolecular Pathway (Addition-Elimination): This pathway, as described above, is favored in solvents with high nucleophilicity (high NT value). The solvent molecule directly participates in the rate-determining step.[8][10]

-

Unimolecular Pathway (Ionization, SN1-type): This pathway involves a slow, rate-determining ionization of the C-Cl bond to form a planar acylium-like carbocation intermediate. This is followed by a rapid attack from the solvent nucleophile. This route is favored in solvents with high ionizing power (high YCl value) but low nucleophilicity, such as aqueous fluoroalcohols (TFE, HFIP).[9][10][11] For secondary chloroformates, this pathway often involves decomposition with the loss of CO₂.[10]

The interplay between these pathways is often analyzed using the extended Grunwald-Winstein equation, which correlates the reaction rate with solvent nucleophilicity and ionizing power.[8][10]

Caption: Dueling mechanisms for the solvolysis of this compound.

Factors Influencing Reaction and Mechanism

Steric Hindrance

The branched alkyl structure of the 2-methylbutyl group introduces significant steric bulk around the reaction center.[1] This steric hindrance can impede the approach of the nucleophile to the carbonyl carbon, leading to a reduced reaction rate compared to less hindered reagents like methyl or ethyl chloroformate.[1] While this may slow the reaction, it can also confer greater stability to the resulting derivative product.[1]

Nucleophile Strength and Type

The identity of the nucleophile is a critical determinant of the reaction outcome.

-

Strong Nucleophiles: Primary and secondary amines are strong nucleophiles that react readily to form highly stable carbamates.[1][6][12]

-

Weak Nucleophiles: Alcohols and water are weaker nucleophiles, and their reactions (solvolysis) are generally slower.[13] The mechanism of these reactions is highly dependent on the solvent conditions, as discussed previously.[10]

-

Carboxylic Acids: Reaction with carboxylic acids can form mixed anhydrides.[6]

Thermal Decomposition

Separate from nucleophilic substitution, this compound can undergo thermal decomposition. This process can proceed via a 1,3-hydride shift involving a protonated cyclopropane intermediate, leading to rearranged products such as 2-chloro-3-methylbutane.[14] This pathway is distinct from the reactions with external nucleophiles at the carbonyl carbon.

Quantitative Data from Analogous Systems

While specific kinetic data for this compound are scarce in published literature, the behavior of structurally similar chloroformates provides valuable insight. The solvolysis of isobutyl chloroformate, which also features a branched, secondary alkyl group, serves as a useful model.

Table 1: Representative Solvolysis Rate Data for Isobutyl Chloroformate at 40.0 °C

| Solvent Composition | First-Order Rate Constant, k (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

| 100% Ethanol | 1.83 x 10⁻⁵ | 0.37 | -2.52 |

| 80% Ethanol / 20% Water | 2.85 x 10⁻⁴ | 0.00 | 0.00 |

| 100% Methanol | 1.01 x 10⁻⁴ | 0.17 | -1.12 |

| 80% Acetone / 20% Water | 2.51 x 10⁻⁵ | -0.37 | 0.57 |

| 90% TFE / 10% Water | 4.25 x 10⁻³ | -2.57 | 2.83 |

Source: Data adapted from kinetic studies of isobutyl chloroformate.[15] The dramatic rate acceleration in aqueous 2,2,2-trifluoroethanol (TFE), a solvent of low nucleophilicity and high ionizing power, strongly supports a significant contribution from a unimolecular (SN1-type) ionization pathway for these types of secondary chloroformates.

Experimental Protocols

General Protocol for Carbamate Synthesis

This procedure details a standard method for reacting this compound with a primary or secondary amine.

Caption: A typical experimental workflow for synthesizing carbamates.

Methodology Details:

-

Reagent Preparation: The nucleophilic amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar). The mixture is cooled to 0 °C in an ice bath to moderate the reaction exothermicity.

-

Chloroformate Addition: this compound (1.05-1.1 equivalents) is added dropwise via a syringe to the vigorously stirred solution over 15-30 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed, as determined by an appropriate analytical method like TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with water, and the organic layer is separated. The organic phase is washed successively with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically using silica gel column chromatography.

General Protocol for a Solvolysis Kinetic Study

This procedure outlines a conductometric method for measuring the rate of solvolysis.

-

Instrumentation: Use a conductivity meter with a thermostatted cell capable of maintaining a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Solution Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/water by volume). Prepare a concentrated stock solution of this compound in a small amount of a dry, inert solvent like acetonitrile.

-

Kinetic Measurement: Add a precise volume of the solvent to the conductivity cell and allow it to thermally equilibrate. To initiate a run, inject a small aliquot of the chloroformate stock solution to achieve a final concentration of ~10⁻⁴ M.[11]

-

Data Collection: Record the change in conductivity as a function of time. The production of HCl causes the conductivity to increase. Collect data for at least three reaction half-lives.

-

Data Analysis: The first-order rate constant (k) is determined by fitting the conductivity-time data to the integrated first-order rate equation. Perform multiple runs to ensure statistical validity.

References

- 1. This compound | High Purity | For RUO [benchchem.com]

- 2. This compound - CAS:20412-39-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. alentris.org [alentris.org]

- 4. 20412-39-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 5. 20412-39-9|this compound|BLD Pharm [bldpharm.com]

- 6. Chloroformate - Wikipedia [en.wikipedia.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvolysis-decomposition of 2-adamantyl chloroformate: evidence for two reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. Formation of 2-chloro-3-methylbutane in the thermal decomposition of this compound: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

2-Methylbutyl Chloroformate: A Technical Overview of its Physical Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics of 2-Methylbutyl chloroformate, a versatile reagent employed in chemical synthesis and analytical chemistry. This document summarizes its key physical properties, outlines a detailed experimental protocol for its principal application, and presents a visual representation of the experimental workflow.

Core Physical and Chemical Properties

This compound, identified by the CAS number 20412-39-9, is a colorless liquid at room temperature.[1][2] It is an ester of chloroformic acid and is utilized as an intermediate in the synthesis of pharmaceutical compounds and inhibitors.[2][3] Proper handling and storage are crucial; it should be kept in an inert atmosphere at room temperature.

The following table summarizes the key quantitative physical and chemical data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C6H11ClO2 | [4][5][6] |

| Molecular Weight | 150.60 g/mol | [4][5][6][7] |

| CAS Number | 20412-39-9 | [4][5][8] |

| Appearance | Colorless Liquid / Oil | [1][2] |

| Boiling Point | Not available | [9] |

| Density | Not available | [9] |

| Refractive Index | Not available | |

| Storage Temperature | Room Temperature (Inert Atmosphere) |

Application in Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

A primary application of this compound is as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, such as amino acids and organic acids, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8] The chloroformate reacts with functional groups like amines and carboxylic acids to form less polar and more volatile derivatives.

Representative Experimental Protocol: Derivatization of an Aqueous Analyte Sample

This protocol is a representative example of how this compound can be used to derivatize a sample for GC-MS analysis. The specific volumes and concentrations may require optimization depending on the analyte and sample matrix.

Materials:

-

Aqueous sample containing the analyte of interest

-

This compound

-

Pyridine (or other suitable base)

-

An organic extraction solvent (e.g., chloroform, ethyl acetate)

-

Sodium bicarbonate solution (e.g., 50 mM)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: An aliquot of the aqueous sample is placed in a reaction vial.

-

pH Adjustment: A suitable base, such as pyridine, is added to the sample to raise the pH. This facilitates the reaction by neutralizing the hydrochloric acid byproduct.

-

Derivatization: this compound is added to the sample. The mixture is then vortexed vigorously to ensure thorough mixing and promote the reaction. The reaction is typically rapid and occurs at room temperature.

-

Extraction: An organic solvent is added to extract the derivatized, now more nonpolar, analytes from the aqueous phase. The mixture is vortexed again to ensure efficient extraction.

-

Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.

-

Washing: The organic layer is washed with a sodium bicarbonate solution to remove any remaining unreacted chloroformate and acidic byproducts.

-

Sample for Analysis: The organic layer containing the derivatized analyte is carefully transferred to an autosampler vial for injection into the GC-MS.

-

GC-MS Analysis: The sample is injected into the GC-MS system for separation and detection of the derivatized analyte.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the derivatization of an aqueous sample using this compound for subsequent GC-MS analysis.

Caption: Derivatization workflow for GC-MS analysis.

References

- 1. kmpharma.in [kmpharma.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-methylbutyl carbonochloridate | 20412-39-9 [chemicalbook.com]

- 4. alentris.org [alentris.org]

- 5. 20412-39-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:20412-39-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | High Purity | For RUO [benchchem.com]

- 9. Chloroformates | Valsynthese SA [valsynthese.ch]

An In-depth Technical Guide to the Reactivity of the Chloroformate Group

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure and Reactivity

Chloroformates, with the general formula ROC(O)Cl, are a class of highly versatile reagents in organic synthesis.[1] Structurally, they are esters of the unstable chloroformic acid.[2] Their reactivity is analogous to that of acyl chlorides and is dominated by the electrophilic nature of the carbonyl carbon. This high electrophilicity stems from the inductive electron-withdrawing effects of both the chlorine atom and the oxygen atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[3][4]

The reactivity of a specific chloroformate is significantly influenced by the nature of the "R" group. Both electronic and steric effects play a crucial role.[5] Generally, the thermal stability of chloroformates follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[5] Conversely, reactivity towards nucleophiles is enhanced by electron-withdrawing groups on "R" and diminished by bulky or electron-donating groups. For instance, the pentafluorophenyl group in pentafluorophenyl chloroformate (PFPC) makes it a highly reactive acylating agent due to the powerful inductive effect of the five fluorine atoms, which makes the pentafluorophenoxide an excellent leaving group.[6]

The primary reaction mechanism for chloroformates is nucleophilic acyl substitution .[3][7] This process typically occurs via a two-step addition-elimination pathway. A nucleophile first attacks the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as the leaving group.[4][8] Kinetic studies of reactions with amines and alcohols often support this stepwise mechanism, although concerted displacement mechanisms have also been proposed, particularly for reactions involving phenyl chloroformates.[9][10]

Key Reactions and Synthetic Applications

The electrophilic nature of chloroformates allows them to react readily with a wide array of nucleophiles. These reactions are fundamental to modern organic synthesis, particularly in the construction of carbamates and carbonates, and for the introduction of protecting groups.

Carbamate Formation

The reaction between a chloroformate and a primary or secondary amine is a robust and widely utilized method for synthesizing carbamates.[1][3] This reaction is typically performed in the presence of a base, such as sodium carbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct.[3][11]

General Reaction: ROC(O)Cl + R'R"NH → ROC(O)NR'R" + HCl[1]

This transformation is central to the installation of amine protecting groups in peptide synthesis and medicinal chemistry.[3][12] Classic examples include the use of benzyl chloroformate (Cbz-Cl) to introduce the benzyloxycarbonyl (Cbz or Z) group and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc group.[1][12]

Carbonate Ester Formation

In a similar fashion, chloroformates react with alcohols and phenols to yield carbonate esters.[1][3] This reaction is also conducted in the presence of a base to scavenge the generated HCl.[3][13]

General Reaction: ROC(O)Cl + R'OH → ROC(O)OR' + HCl[1]

This method is valuable for creating both symmetrical and unsymmetrical carbonates and has applications in materials science and as intermediates for other functional groups.[14]

Other Important Reactions

-

Mixed Anhydride Formation: Chloroformates, especially isobutyl chloroformate, react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. These are highly reactive species used to activate carboxyl groups for peptide bond formation.[1][3]

-

Reaction with Thiols: Thiols react with chloroformates to produce thiocarbonates.[6]

-

Hydrolysis: Chloroformates are sensitive to moisture and hydrolyze in water to produce the corresponding alcohol, carbon dioxide, and hydrochloric acid.[2]

Visualizing Chloroformate Reactivity

Reaction Mechanisms and Workflows

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for reactions involving chloroformates.

Caption: General mechanism of nucleophilic acyl substitution on a chloroformate.

Caption: Typical experimental workflow for chloroformate reactions.

Logical Relationships

The choice of chloroformate directly dictates the resulting functional group, a critical consideration in multistep synthesis, particularly for installing protecting groups.

Caption: Logical relationships of chloroformates and their products.

Quantitative Reactivity Data

While a comprehensive kinetic comparison is highly dependent on specific nucleophiles, solvents, and temperatures, a general reactivity trend can be established. The data below, compiled from various sources, provides physical properties for common chloroformate reagents. Kinetic studies often involve analyzing reaction rates through methods like solvolysis, providing quantitative measures of electrophilicity.[5] For example, kinetic studies on the reaction of ethyl chloroformate with substituted anilines have detailed a two-step addition-elimination mechanism.[5]

| Chloroformate | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Ethyl Chloroformate | 541-41-3 | 108.52 | 93[3] | 1.135[3] |

| Isobutyl Chloroformate | 543-27-1 | 136.58 | 128.8[3] | 1.053[3] |

| Benzyl Chloroformate | 501-53-1 | 170.59 | 103 (at 20 mmHg)[3] | 1.195 |

| Allyl Chloroformate | 2937-50-0 | 120.54 | 106-107 | 1.136 |

| Phenyl Chloroformate | 1885-14-9 | 156.57 | 188-191 | 1.248 |

Experimental Protocols

Detailed and reliable protocols are crucial for successful synthesis. Below are representative procedures for the formation of a carbamate (N-Cbz protection) and a carbonate ester.

Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This widely used method is suitable for the large-scale N-Cbz protection of amino acids.[11]

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)[11]

-

Water

-

Diethyl Ether (for washing)

-

Dilute Hydrochloric Acid (HCl) (for acidification)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate, maintaining a pH between 8 and 10.[11]

-

Cool the solution to 0-5 °C using an ice bath.[11]

-

Slowly add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[11][15]

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using TLC or HPLC.[11]

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[11][15]

-

Carefully acidify the separated aqueous layer to a pH of 2-3 with dilute HCl while keeping the temperature at 0-5 °C.[11][15]

-

The N-Cbz protected amino acid will precipitate out of the solution.[11]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Synthesis of a Carbonate Ester

This protocol describes a general method for the reaction of an alcohol or phenol with a chloroformate, such as octyl chloroformate.[14]

Materials:

-

Alcohol or Phenol (1.0 equiv)

-

Alkyl Chloroformate (e.g., Octyl Chloroformate) (1.1 equiv)

-

Pyridine or Triethylamine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol and the base (pyridine or triethylamine) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the chloroformate dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl (to remove the amine base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography or distillation to obtain the pure carbonate ester.

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]

- 9. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Chloroformates - Georganics [georganics.sk]

- 13. DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. orgsyn.org [orgsyn.org]

A Technical Guide to the Solubility of 2-Methylbutyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylbutyl chloroformate in organic solvents. Due to the compound's reactivity, its stability in various solvent systems is a critical consideration alongside its solubility. This document synthesizes available data, discusses reactivity profiles, and presents a general methodology for solubility determination.

Introduction to this compound

This compound (CAS No. 20412-39-9) is a versatile reagent used in organic synthesis and analytical chemistry.[1] It serves primarily as a derivatizing agent for enhancing the volatility and chromatographic separation of polar compounds such as amines, phenols, and carboxylic acids in gas chromatography (GC) and GC-mass spectrometry (GC-MS) analysis.[1] Additionally, it is employed as a protecting group for amines in peptide synthesis.[1] The utility of this compound stems from the electrophilic nature of its carbonyl carbon, which readily reacts with nucleophiles.[1] Understanding its solubility and reactivity in different organic solvents is paramount for its effective use in these applications.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure, information on analogous compounds, and its use in analytical applications. Chloroformates are generally soluble in common organic solvents.[2]

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Reactivity and Remarks |

| Aprotic, Non-polar | Toluene, Hexane, Diethyl Ether | Likely Soluble | Generally stable. Solvents must be anhydrous as the compound is moisture-sensitive. |

| Aprotic, Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone | Likely Soluble | Acetonitrile is a known solvent for HPLC analysis of this compound.[3] These solvents are generally suitable for reactions, provided they are anhydrous. |

| Protic, Polar | Water | Reactive/Insoluble | Reacts via hydrolysis to produce 2-methylbutanol, hydrochloric acid, and carbon dioxide. Lower molecular weight chloroformates tend to hydrolyze more rapidly.[1][2] |

| Protic, Polar | Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts with alcohols to form carbonate esters.[2] |

| Aprotic, Nucleophilic | Amines (e.g., Pyridine, Triethylamine) | Reactive | Reacts with amines to form carbamates.[1] Often used as reagents with chloroformates, not just solvents. |

| Aprotic, Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Caution is advised. While likely soluble, these solvents can contain water or act as nucleophiles under certain conditions, potentially degrading the chloroformate. |

Reactivity in Organic Solvents

The reactivity of this compound is a critical factor in solvent selection. The chloroformate functional group is highly susceptible to nucleophilic attack.

-

Reaction with Protic Solvents: Protic solvents, such as water and alcohols, will react with this compound, leading to its decomposition. This solvolysis is a significant consideration, and these solvents are generally avoided unless they are intended as reactants.

-

Reaction with Nucleophilic Aprotic Solvents: Solvents that are also nucleophiles, such as amines, will react to form carbamates.[1] Therefore, they are used as reagents rather than inert solvents.

-

Stability in Aprotic, Non-nucleophilic Solvents: Aprotic solvents like ethers (e.g., THF), hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane) are generally the preferred choice for dissolving this compound for use in chemical reactions. It is crucial that these solvents are anhydrous, as the compound is sensitive to moisture.

The branched 2-methylbutyl group introduces steric hindrance around the reactive carbonyl center, which can reduce the reaction rate compared to less hindered chloroformates like ethyl chloroformate.[1]

Experimental Protocol for Solubility Determination

Given the absence of specific published protocols for this compound, a general methodology for determining the solubility of a reactive liquid like this compound is provided below.

4.1. Safety Precautions

-

This compound is corrosive and a lachrymator.[1] All handling must be performed in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use dry glassware and anhydrous solvents.

4.2. Materials and Reagents

-

This compound

-

Selected anhydrous organic solvents

-

Dry glassware (vials with screw caps, graduated cylinders, pipettes)

-

Analytical balance (accurate to ±0.1 mg)

-

Inert gas supply (nitrogen or argon)

-

Magnetic stirrer and stir bars

4.3. Qualitative Solubility Test

-

Add 1 mL of the selected anhydrous solvent to a dry vial under an inert atmosphere.

-

To this solvent, add this compound dropwise (approximately 10-20 µL per drop) with gentle agitation.

-

Observe for miscibility or the formation of a second phase.

-

Continue adding the chloroformate up to approximately 0.1 mL. If a single phase is maintained, the compound is considered qualitatively soluble.

4.4. Quantitative Solubility Determination (Gravimetric Method)

-

Prepare a series of sealed, dry vials, each containing a small, weighed magnetic stir bar.

-

Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to each vial.

-

Place the vials on a magnetic stirrer.

-

Add a known, small mass of this compound to the first vial. Seal and stir for a predetermined amount of time (e.g., 30 minutes) at a constant temperature.

-

If the solute completely dissolves, add an additional known mass of the chloroformate to the same vial and repeat the stirring process.

-

Continue this incremental addition until a small amount of undissolved liquid (a second phase) persists.

-

The total mass of the solute added before the persistence of the second phase, divided by the volume of the solvent, represents the solubility at that temperature.

-

For confirmation, the saturated solution can be carefully decanted, and a known volume of the clear solution can be evaporated under reduced pressure (and controlled temperature to prevent thermal decomposition), with the mass of the residue being measured.

Visualization of Solvent Selection Workflow

The following diagram outlines the logical process for selecting an appropriate organic solvent for an application involving this compound.

Caption: Workflow for selecting a suitable organic solvent for this compound.

References

Methodological & Application

Application Note: Chiral Amino Acid Analysis Following Derivatization with 2-Methylbutyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of amino acids using 2-Methylbutyl chloroformate for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates are effective reagents for the simultaneous derivatization of the carboxylic acid and amino groups of amino acids, rendering them volatile and suitable for GC analysis.[1][2][3] The use of a chiral derivatizing agent such as (S)-(+)-2-Methylbutyl chloroformate allows for the separation of amino acid enantiomers, which is critical in pharmaceutical research and metabolomics. While specific literature on this compound is limited, this protocol is adapted from established methods using similar alkyl chloroformates like methyl, ethyl, and isobutyl chloroformate.[1][4][5][6]

Introduction

The analysis of amino acids is fundamental in various scientific disciplines, from clinical diagnostics to food science. Gas chromatography is a powerful technique for this purpose, but it requires the analytes to be volatile and thermally stable. Derivatization with alkyl chloroformates is a rapid and efficient method to achieve this.[3] The reaction proceeds in an aqueous medium, where the chloroformate reacts with both the amino and carboxylic acid functional groups. The resulting derivatives are then extracted into an organic solvent for GC-MS analysis. The choice of this compound, a chiral reagent, enables the diastereomeric separation of D- and L-amino acid enantiomers on a non-chiral column.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific amino acid mixtures or sample matrices.

Materials:

-

Amino acid standards or sample hydrolysate

-

(S)-(+)-2-Methylbutyl chloroformate

-

Pyridine

-

Methanol (or other suitable alcohol)

-

Sodium hydroxide (NaOH) solution (e.g., 7 M)

-

Chloroform (or other suitable organic extraction solvent)

-

Anhydrous sodium sulfate

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of amino acids in deionized water or 0.1 M HCl.

-

For biological samples, perform protein hydrolysis followed by appropriate cleanup steps, such as solid-phase extraction, to isolate the amino acids.[7]

-

-

Derivatization Reaction:

-

To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of a mixture of water, ethanol, and pyridine (e.g., in a 6:3:1 ratio).[8]

-

Add 5 µL of this compound.

-

Vortex the mixture vigorously for 30 seconds to initiate the derivatization.

-

-

Extraction:

-

Add 100 µL of chloroform to the reaction mixture to extract the derivatized amino acids.

-

Vortex for 30 seconds.

-

Adjust the aqueous layer to a pH of 9-10 by adding approximately 10 µL of 7 M NaOH.[8]

-

Add another 5 µL of this compound and vortex for an additional 30 seconds to ensure complete derivatization.[8]

-

Centrifuge the mixture to achieve phase separation.

-

-

Sample Finalization:

-

Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

-

Data Presentation

| Amino Acid | Retention Time (min) (Hypothetical) | LOD (pmol) (Hypothetical) | LOQ (pmol) (Hypothetical) |

| D-Alanine | 10.2 | 1.5 | 5.0 |

| L-Alanine | 10.5 | 1.5 | 5.0 |

| D-Valine | 12.1 | 1.2 | 4.0 |

| L-Valine | 12.4 | 1.2 | 4.0 |

| D-Leucine | 14.5 | 1.0 | 3.5 |

| L-Leucine | 14.8 | 1.0 | 3.5 |

| D-Proline | 15.2 | 2.0 | 6.5 |

| L-Proline | 15.6 | 2.0 | 6.5 |

Experimental Workflow

The following diagram illustrates the key steps in the amino acid derivatization and analysis workflow.

Discussion

The described protocol offers a robust method for the derivatization of amino acids for GC-MS analysis. The use of this compound allows for the chiral separation of amino acid enantiomers, which is of significant interest in various research fields. The reaction is fast and can be performed in an aqueous environment, simplifying sample preparation. It is important to note that optimization of reaction conditions, such as reagent concentrations, reaction time, and pH, may be necessary to achieve optimal results for a specific set of amino acids or sample type. The stability of the resulting derivatives should also be assessed to ensure reliable quantitative analysis.

References

- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Methylbutyl Chloroformate in GC-MS Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, biogenic amines, and organic acids, are non-volatile due to the presence of polar functional groups (-COOH, -NH2, -OH). Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.

Alkyl chloroformates are highly effective derivatizing reagents that react rapidly with primary and secondary amines, carboxylic acids, and hydroxyl groups in an aqueous environment.[1][2] This one-step reaction is advantageous as it often requires minimal sample cleanup and can be performed at room temperature.[1] The resulting derivatives are more volatile and less polar, leading to improved chromatographic peak shapes and sensitivity.

This document provides detailed application notes and protocols for the use of 2-Methylbutyl chloroformate as a derivatizing agent for GC-MS analysis. Due to the limited availability of specific published methods for this compound, the experimental protocols provided herein are adapted from established methods for the structurally similar reagent, isobutyl chloroformate. Isobutyl chloroformate has been successfully used for the sensitive GC-MS analysis of amino acids and biogenic amines.[3][4][5][6] The principles and procedures are expected to be directly applicable to this compound, providing a robust starting point for method development.

Principle of Derivatization

This compound reacts with active hydrogens on functional groups such as amines and carboxylic acids. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen (of an amine) or oxygen (of a deprotonated carboxylic acid) attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable carbamate from an amine or a mixed anhydride from a carboxylic acid, which is subsequently converted to an ester in the presence of an alcohol. These derivatives are significantly more volatile and suitable for GC-MS analysis.

Applications

The primary application of this compound derivatization in GC-MS is for the quantitative and qualitative analysis of polar analytes that are otherwise difficult to analyze by GC. Key application areas include:

-

Metabolomics: Comprehensive profiling of amino acids and organic acids in biological fluids (e.g., plasma, urine) and tissue extracts.[2]

-

Food Science: Determination of biogenic amines in fermented foods and beverages, such as wine and cheese, as indicators of quality and safety.[3][4]

-

Pharmaceutical Analysis: Chiral separation of amino acid enantiomers, which is critical in drug development and synthesis.

-

Clinical Chemistry: Quantification of specific amino acids or their metabolites as biomarkers for various diseases.

Experimental Protocols

Note: The following protocols are adapted from methods developed for isobutyl chloroformate and should be optimized for specific applications using this compound.

Protocol 1: Derivatization of Biogenic Amines in Aqueous Samples (e.g., Wine, Juice)

This protocol is adapted from the method described by Cunha et al. (2011) for the analysis of biogenic amines in Port wine and grape juice.[3][4]

Materials:

-

This compound

-

Toluene

-

Methanol

-

Sodium hydroxide (NaOH)

-

Pyridine (optional, as a catalyst)

-

Sample containing biogenic amines (e.g., wine)

-

Internal Standard solution (e.g., heptylamine in water)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Pipette 1 mL of the aqueous sample into a 10 mL glass centrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 200 µL of 2 M NaOH to basify the sample.

-

Add 1 mL of toluene.

-

-

Derivatization Reaction:

-

Add 50 µL of this compound to the two-phase system.

-

Optionally, add 50 µL of pyridine to catalyze the reaction.

-

Immediately cap the tube and vortex vigorously for 1 minute.

-

Let the mixture react at room temperature for 10 minutes, with intermittent vortexing.

-

-

Extraction and Sample Cleanup:

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (toluene) to a clean GC vial.

-

To remove excess reagent, add 200 µL of methanol to the toluene extract and vortex for 30 seconds. This step may degrade histamine and tyramine derivatives; for these analytes, an alternative is to evaporate an aliquot of the toluene layer to dryness and reconstitute in a suitable solvent.[3][4]

-

Centrifuge again if necessary to ensure a clear supernatant.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the final organic extract into the GC-MS system.

-

GC-MS Parameters (Starting Point for Optimization)

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column. For chiral analysis, a Chirasil-Val column is recommended.

-

Injector: Split/splitless, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.